(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a substituted aromatic ring. The aromatic moiety in this case is a 5-chloro-2-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. This structural duality may influence its physicochemical properties, such as solubility, stability, and binding affinity in biological systems.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-20-14-4-3-12(17)11-13(14)15(19)18-7-5-16(6-8-18)21-9-2-10-22-16/h3-4,11H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSKDIIFVGHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxybenzoyl chloride and 1,5-dioxa-9-azaspiro[5.5]undecane. The reaction conditions usually require anhydrous solvents, controlled temperatures, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and features a unique spirocyclic structure. The presence of the chloro-substituted methoxyphenyl group and the dioxazaspiro undecane moiety contributes to its distinctive chemical properties, which are leveraged in various research applications.
Chemistry
Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis. Its unique structure allows researchers to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into ketones or carboxylic acids. |
| Reduction | Can be reduced to form alcohols or amines. |
| Substitution | The chloro group can be replaced with other nucleophiles. |
Biology
Biological Activity:
Research indicates that (5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exhibits potential antimicrobial and anticancer properties. Studies have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound displayed cytotoxic effects comparable to established chemotherapeutic agents like cisplatin, suggesting its potential for further development in cancer therapy.
Medicine
Therapeutic Potential:
Ongoing research is exploring the compound's potential as a therapeutic agent due to its interactions with specific molecular targets. The mechanism of action may involve binding to enzymes or receptors, influencing their activity and triggering biochemical pathways.
Enzyme Inhibition Studies:
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). Enzyme assays have indicated strong inhibitory activity, with several synthesized derivatives showing IC50 values significantly lower than standard references.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The target compound shares its spirocyclic backbone with several analogs, differing primarily in the substituents on the phenyl ring. Key comparisons are summarized below:
*Calculated molecular weight based on structural analogy.
Key Observations:
- Electron Effects: The target compound’s 2-methoxy group enhances electron density on the phenyl ring compared to the electron-deficient 2-chloro-6-fluoro analog . This may improve interactions with hydrophobic pockets in biological targets.
- Molecular Weight: The target compound’s higher molecular weight (vs. 295.76 in ) may affect bioavailability, as per Lipinski’s Rule of Five.
Pharmacological and Industrial Relevance
- Antimicrobial Activity: Chloro and methoxy substituents are common in antifungal and antibacterial agents (e.g., triticonazole in ).
- Central Nervous System (CNS) Targets: The spirocyclic scaffold resembles diazaspirodecanes, which are explored for serotonin receptor modulation .
- Agricultural Uses: Compounds like halosafen (a benzoic acid derivative ) highlight the role of chloro- and trifluoromethyl-substituted aromatics in herbicides, though the target’s methoxy group may reduce pesticidal efficacy.
Biological Activity
(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound with the molecular formula C16H20ClNO4. This compound is notable for its unique spirocyclic structure, which incorporates a chloro-substituted methoxyphenyl group and a dioxazaspiro undecane moiety. Its biological activities have garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
The compound's structural characteristics contribute significantly to its biological activity. The presence of the chloro and methoxy groups on the phenyl ring can influence lipophilicity and biological interactions, while the spirocyclic structure may enhance receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClNO4 |
| Molecular Weight | 325.79 g/mol |
| CAS Number | 1351615-57-0 |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. In vitro assays have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 µg/mL to >2000 µg/mL against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that certain derivatives of this compound can exhibit significant cytotoxic effects. For example, one study indicated that at concentrations of 100 µM and above, some derivatives resulted in reduced cell viability in L929 cells after 24 and 48 hours of exposure .
Table 2: Cytotoxicity Results
| Compound | Dose (µM) | Cell Viability (%) after 24 h | Cell Viability (%) after 48 h |
|---|---|---|---|
| Compound A | 200 | 77 | 68 |
| Compound B | 100 | 92 | 92 |
| Compound C | 50 | 74 | 67 |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act as an inhibitor of specific enzymes involved in pathogenic processes, potentially including myeloperoxidase (MPO), which has implications for inflammatory and autoimmune diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Antiviral Activity : A related compound demonstrated significant antiviral activity against Influenza A virus by blocking ion channels critical for viral replication .
- Cancer Therapeutics : Research indicates that certain derivatives may possess anticancer properties by inhibiting tumor growth in preclinical models .
- Inhibition of EGFR : Compounds based on similar structures have been explored as epidermal growth factor receptor (EGFR) inhibitors, showing promise in treating various cancers .
Q & A
Q. What are the recommended synthetic routes for (5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core. A common approach includes:
Spirocyclic amine synthesis : Cyclization of diols and amines under acid catalysis to form the spiroazacrown ether scaffold .
Ketone coupling : Reacting the spirocyclic amine with 5-chloro-2-methoxybenzoyl chloride via nucleophilic acyl substitution in anhydrous dichloromethane, using triethylamine as a base .
Yields can be optimized by controlling stoichiometry, reaction time (12–24 hours), and temperature (0–25°C). Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : H and C NMR to confirm the spirocyclic structure and substituent integration (e.g., methoxy and chloro groups) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion peak (e.g., [M+H] at m/z 364.12) .
Cross-validate data with computational tools like Gaussian for spectral simulation .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the spirocyclic ether or oxidation of the methoxy group .
- Monitor stability via periodic HPLC analysis, especially after prolonged storage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Scenario : Conflicting H NMR signals due to dynamic rotational isomerism in the spirocyclic system.
- Solution :
Perform variable-temperature NMR (e.g., 25°C to –40°C) to slow conformational exchange and resolve split peaks .
Use 2D NMR (COSY, NOESY) to assign overlapping proton environments .
Compare experimental data with DFT-calculated chemical shifts (software: ORCA, ADF) .
Q. What analytical techniques best resolve stereochemical features of the spirocyclic system?
- Methodological Answer :
- X-ray Crystallography : Definitive for absolute configuration determination, though challenging due to low crystallinity. Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) .
- Vibrational Circular Dichroism (VCD) : Detects subtle chirality in the spiro ring by analyzing IR absorption differences in enantiomers .
- Computational Modeling : Density Functional Theory (DFT) to predict dihedral angles and confirm spiro geometry .
Q. How does the 1,5-dioxa-9-azaspiro[5.5]undecane core influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- The spirocyclic system’s rigidity restricts conformational freedom, directing nucleophilic attack to the exposed carbonyl rather than the sterically hindered spiro nitrogen.
- Experimental Design :
React with Grignard reagents (e.g., MeMgBr) in THF at –78°C to form tertiary alcohols.
Monitor regioselectivity via H NMR (disappearance of carbonyl proton at δ 8.2 ppm) .
- Contradiction Note : Polar solvents (e.g., DMF) may favor ring-opening side reactions; use low-polarity solvents (toluene) to minimize this .
Q. What methodologies assess the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays :
Alkaline Phosphatase (ALP) Inhibition : Use a chemiluminescent substrate (e.g., disodium 2-chloro-5-(4-methoxyspirodioxetane)phenyl phosphate) to quantify IC values .
Dose-Response Curves : Test concentrations from 1 nM–100 µM, measuring luminescence (λ = 450 nm) with a microplate reader .
- Structural Studies : Molecular docking (AutoDock Vina) to predict binding interactions with ALP’s active site .
Q. How can researchers optimize multi-step synthesis yields while minimizing byproducts?
- Methodological Answer :
- Key Parameters :
Step 1 (Spirocyclic Amine) : Use high-purity diols (e.g., 1,5-pentanediol) and slow addition of HSO to avoid polymerization .
Step 2 (Acylation) : Employ Schlenk techniques to exclude moisture, improving benzoyl chloride reactivity .
- Byproduct Mitigation : Add molecular sieves (3Å) to absorb HCl gas, shifting equilibrium toward product .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Observation : Discrepancies arise from the compound’s amphiphilic nature (methoxy group vs. spirocyclic hydrophobicity).
- Resolution :
Solubility Screening : Test in binary solvent systems (e.g., DMSO/water gradients) using UV-Vis spectroscopy (λ = 275 nm) .
Molecular Dynamics Simulations : Calculate solvation free energy in different solvents (GROMACS) to predict solubility trends .
Q. What strategies resolve inconsistent biological activity results across assays?
- Methodological Answer :
- Scenario : Variable IC values in ALP inhibition assays.
- Root Cause : Differences in substrate turnover rates or buffer pH affecting ionization.
- Solution :
Standardize assay conditions (pH 9.8 Tris buffer, 25°C) .
Include positive controls (e.g., levamisole) to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
